alpha-Hydroxyalprazolam-D5
Overview
Description
This stable-labeled internal standard is suitable for quantitation of α -hydroxyalprazolam levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, forensic analysis, or isotope dilution methods. α -Hydroxyalprazolam is a major urinary metabolite of alprazolam, a benzodiazepine drug approved to treat panic and other anxiety disorders including generalized or social anxiety disorder.
Mechanism of Action
Target of Action
Alpha-Hydroxyalprazolam-D5, a deuterium-labeled metabolite of Alprazolam , primarily targets the gamma-aminobutyric acid (GABA) type-A receptors . These receptors are members of the pentameric ligand-gated ion channel superfamily located synaptically and perisynaptically to mediate phasic inhibition and extrasynaptically to mediate tonic inhibition .
Mode of Action
this compound, like Alprazolam, is a positive allosteric modulator of the GABA type A receptor . It binds to the GABA type-A receptors, enhancing their inhibitory effect on neurotransmission, specifically in the brain . This interaction results in increased neuronal membrane permeability to chloride ions , leading to an inhibitory effect on the central nervous system.
Biochemical Pathways
The metabolic pathways for this compound involve the cytochrome P450 3A4 (CYP3A4) enzyme . Alprazolam is mainly metabolized by CYP3As . The 4-hydroxyalprazolam is mainly produced by CYP3A4 and alpha-hydroxyalprazolam by CYP3A5 .
Pharmacokinetics
this compound shares similar pharmacokinetic properties with Alprazolam. Alprazolam has a mean plasma elimination half-life of 11.2 hours in healthy patients . The half-life can vary depending on the patient’s age, weight, and liver health . The compound is mainly eliminated in the urine, with a large portion of the dose eliminated as unmetabolized Alprazolam .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its sedative effects . By enhancing the inhibitory effect of GABA on neuronal excitability, it can cause sedation, which may lead to a reduction in anxiety and panic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors like ketoconazole and itraconazole can contraindicate its metabolism . Furthermore, the compound’s action can be potentiated when mixed with alcohol, which may lead to coma and death . Therefore, it’s crucial to consider these environmental factors when administering this compound.
Properties
IUPAC Name |
[8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURUZYHEEMDQBU-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=C(N3C4=C2C=C(C=C4)Cl)CO)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693954 | |
Record name | [8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-24-7 | |
Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine-1-methanol, 8-chloro-6-(phenyl-d5)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136765-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-24-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is alpha-Hydroxyalprazolam-D5 used as an internal standard in the analysis of benzodiazepines?
A1: this compound is a deuterated analog of alpha-Hydroxyalprazolam, a common metabolite of alprazolam. Using a deuterated analog as an internal standard offers several advantages in quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS):
- Similar chemical behavior: this compound closely mimics the extraction and derivatization behavior of alpha-Hydroxyalprazolam due to their structural similarity. This ensures accurate and reliable quantification. [, ]
- Isotopic labeling: The five deuterium atoms in this compound result in a different mass-to-charge ratio compared to the non-deuterated form. This allows for clear differentiation and quantification of the analyte even in the presence of other interfering compounds. [, ]
- Improved accuracy: By using an internal standard, variations during sample preparation and analysis can be accounted for, leading to more precise and accurate measurements of the target analyte. [, ]
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